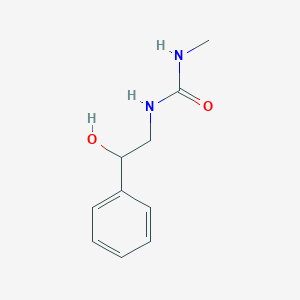
1-(2-Hydroxy-2-phenylethyl)-3-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-Hydroxy-2-phenylethyl)-3-methylurea” is a urea derivative. Urea derivatives are a large class of organic compounds that contain a carbonyl group flanked by two amine groups . They have a wide range of applications in medicine, agriculture, and industry .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a phenylethyl group attached to a urea moiety. The phenylethyl group would provide aromatic character to the molecule, while the urea moiety could participate in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “this compound”, we might expect it to have moderate polarity due to the presence of the urea moiety and the phenylethyl group .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
1-(2-Hydroxy-2-phenylethyl)-3-methylurea serves as a significant compound in the field of chemical synthesis and catalysis. It is involved in the methoxycarbonylation of alkynes catalyzed by palladium complexes, leading to the formation of unsaturated esters or α,ω-diesters in a selective manner. This process is crucial for synthesizing compounds with applications ranging from pharmaceuticals to materials science. For instance, the methoxycarbonylation of phenylethyne using Pd/1,2-bis-(ditertiarybutylphosphinomethyl)benzene results in methyl cinnamate, a compound with high activity and regioselectivity. This synthesis pathway showcases the potential of this compound derivatives in facilitating complex chemical reactions with high efficiency and selectivity (Magro et al., 2010).
Environmental Impact and Degradation
Research on the degradation of compounds similar to this compound, such as fenuron and isoproturon, provides insight into their environmental impact and the mechanisms of their degradation. The transformation of fenuron by hydroxyl and carbonate radicals in aqueous solutions reveals the potential pathways for environmental degradation of phenylurea derivatives. These studies help in understanding how such compounds break down in the environment, which is essential for assessing their long-term impact on ecosystems (Mazellier et al., 2007).
Biomedical Applications
The exploration of this compound derivatives in the field of biomedical applications, including tissue engineering and drug development, highlights their versatility. For example, the study of polyhydroxyalkanoates (PHAs) as tissue engineering materials reveals the potential of using derivatives of this compound in developing biodegradable and biocompatible materials for medical use. Such materials can be used in a variety of applications, from sutures to cardiovascular patches, demonstrating the compound's role in advancing biomedical technologies (Chen & Wu, 2005).
Material Science
In material science, this compound and its derivatives have been utilized to synthesize novel materials with unique properties. For example, the development of liquid crystalline polyurethanes from 1,4-bis(p-hydroxyalkoxybenzoate)phenylene showcases the compound's application in creating materials with specific thermal and mechanical properties. These materials have potential uses in a wide range of fields, from electronics to textiles, illustrating the compound's contribution to innovative material solutions (Hao-bo et al., 2006).
Wirkmechanismus
Target of Action
The compound “1-(2-Hydroxy-2-phenylethyl)-3-methylurea” is structurally similar to the compound "Ohmefentanyl" . Ohmefentanyl is an extremely potent opioid analgesic drug that selectively binds to the µ-opioid receptor . Therefore, it’s plausible that the primary target of “this compound” could be the µ-opioid receptor. The µ-opioid receptor plays a crucial role in mediating the effects of opioids, including analgesia, respiratory depression, and euphoria .
Mode of Action
This could include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels, which ultimately leads to hyperpolarization and reduced neuronal excitability .
Biochemical Pathways
This pathway plays a critical role in pain perception, reward behavior, and addiction .
Pharmacokinetics
It’s important to note that the adme (absorption, distribution, metabolism, and excretion) properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
If it acts similarly to ohmefentanyl, it could potentially produce potent analgesic effects by modulating the activity of µ-opioid receptors .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. These might include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Urea derivatives can range from being relatively safe to handle to being highly toxic . Without specific information on “1-(2-Hydroxy-2-phenylethyl)-3-methylurea”, it’s difficult to provide accurate safety and hazard information.
Zukünftige Richtungen
The future directions for research on “1-(2-Hydroxy-2-phenylethyl)-3-methylurea” would likely depend on its intended use. If it has potential pharmaceutical applications, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
Biochemische Analyse
Biochemical Properties
Based on its structure, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the hydroxy and methylurea functional groups present in the compound .
Cellular Effects
It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 1-(2-Hydroxy-2-phenylethyl)-3-methylurea are not well-characterized. It could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Eigenschaften
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-11-10(14)12-7-9(13)8-5-3-2-4-6-8/h2-6,9,13H,7H2,1H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKONNXSUJUWMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

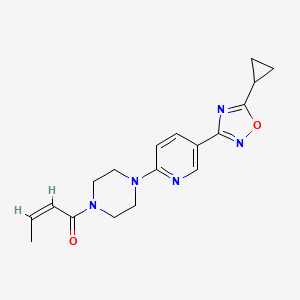
![2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2837448.png)
![1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one](/img/structure/B2837451.png)
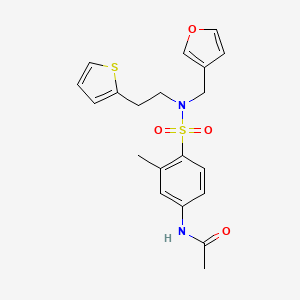
![1-[t-Butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one hydrochloride](/img/structure/B2837455.png)
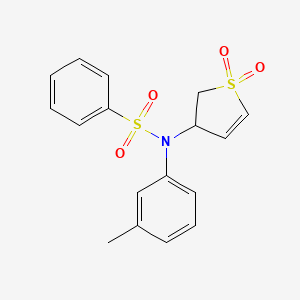
![{3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}(phenylsulfonyl)azanide](/img/structure/B2837457.png)
![4-Amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid hydrochloride](/img/no-structure.png)
![2-(2,5-dimethylbenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2837459.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2837460.png)
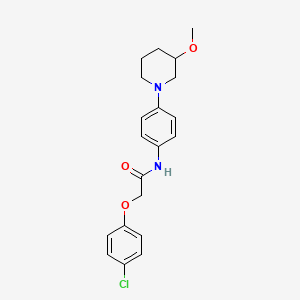

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide](/img/structure/B2837464.png)
